1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE
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Overview
Description
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE typically involves the reaction of piperazine with piperonylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted products.
Scientific Research Applications
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHANONE can be compared with other piperazine derivatives such as:
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-(Piperazin-1-yl)phenol: Another piperazine derivative with different substituents, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[4-[4-(1,3-benzodioxol-5-ylmethylamino)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22-8-10-23(11-9-22)18-5-3-17(4-6-18)21-13-16-2-7-19-20(12-16)26-14-25-19/h2-7,12,21H,8-11,13-14H2,1H3 |
InChI Key |
GGPCOHHMZFVBDG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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